(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone
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Overview
Description
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Mechanism of Action
Target of action
Pyrido[2,3-d]pyrimidines are a class of compounds that have been found to exhibit a wide range of biological activities . They have been studied for their potential as kinase inhibitors, which could make them useful in the treatment of cancer .
Mode of action
This can disrupt cell signaling pathways and inhibit cell growth .
Biochemical pathways
Kinase inhibitors can affect a variety of biochemical pathways, depending on the specific kinases they inhibit. These could include pathways involved in cell growth, apoptosis, and DNA repair .
Pharmacokinetics
Many kinase inhibitors are designed to be orally bioavailable and to have good cellular permeability .
Result of action
The result of kinase inhibition can vary, but often includes slowed cell growth or induced cell death .
Action environment
The efficacy and stability of kinase inhibitors can be influenced by a variety of factors, including the presence of other drugs, the pH of the environment, and the presence of certain enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde to form a Schiff base, which is then cyclized to form the pyrido[2,3-d]pyrimidine core. The morpholine ring is introduced through a nucleophilic substitution reaction, and the o-tolyl group is added via a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as palladium on carbon, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions. Additionally, microwave irradiation and other advanced techniques may be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown promise in biological and medicinal research. It has been evaluated for its antitumor activity, with studies indicating potential efficacy against certain cancer cell lines. Additionally, its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
In the industrial sector, the compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings. Its stability and reactivity also make it a valuable intermediate in the production of various chemical products .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone include:
- 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones
- 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones
- Dihydropyrido[2,3-d]pyrimidine derivatives .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the morpholine ring and the o-tolyl group enhances its reactivity and potential for interaction with biological targets, making it a versatile and valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2-methylphenyl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14-5-2-3-7-16(14)18(24)23-8-4-6-15-13-20-19(21-17(15)23)22-9-11-25-12-10-22/h2-3,5,7,13H,4,6,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYTZSLJOLUZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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